molecular formula C13H16F3NO B1425427 2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine CAS No. 1495447-97-6

2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine

Cat. No. B1425427
M. Wt: 259.27 g/mol
InChI Key: BPWDLTKPJDXTPN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine is a chemical compound with the CAS Number: 1495447-97-6 . It has a molecular weight of 259.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3NO/c1-12(2)8-17-7-11(18-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) discusses a compound with high affinity as an orally active human neurokinin-1 (h-NK1) receptor antagonist, effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).

  • Fungicidal Activity : Bianchi et al. (1992) synthesized four stereoisomers of a new broad-spectrum morpholine fungicide, exhibiting in vitro antifungal activity against various fungi and in vivo efficacy on wheat and barley (Bianchi et al., 1992).

  • Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, with improved plasmatic stability through structural modification (Bardiot et al., 2015).

  • Chemical Modification of Triazines : Collins et al. (2000) explored the reaction of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one with morpholine, contributing to the understanding of chemical modifications in triazines (Collins et al., 2000).

  • (Trifluoromethyl)amines Synthesis : Dmowski & Kamiński (1983) studied the conversion of formyl groups to trifluoromethyl groups in various compounds, including morpholine derivatives, enhancing the synthesis of (trifluoromethyl)amines (Dmowski & Kamiński, 1983).

  • Heterocyclic Scaffolds Synthesis : Pandey et al. (2012) demonstrated the use of a morpholine derivative as a versatile chemical tool for synthesizing valuable heterocyclic building blocks (Pandey et al., 2012).

  • Aminoarylcarbene Phosphorus Adducts : Guzyr et al. (2013) reported on the formation of adducts of aminoarylcarbene with phosphorus pentafluoride using a morpholinosulfur trifluoride (MOST) compound (Guzyr et al., 2013).

  • Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Majithiya & Bheshdadia (2022) synthesized derivatives from a morpholin-3-one molecule and evaluated their antimicrobial activity, demonstrating significant effectiveness against certain microbial strains (Majithiya & Bheshdadia, 2022).

  • Human NK-1 Receptor Antagonist : Hale et al. (1998) developed a potent, long-acting morpholine acetal human NK-1 receptor antagonist, showcasing promising results in preclinical animal models for various disorders (Hale et al., 1998).

  • Oxidative Degradation Study : Zhao et al. (2004) investigated the oxidative degradation of a substance P antagonist containing a morpholine core, identifying primary degradation products and proposing thermal rearrangement mechanisms (Zhao et al., 2004).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c1-12(2)8-17-7-11(18-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWDLTKPJDXTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine
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Reactant of Route 6
2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine

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